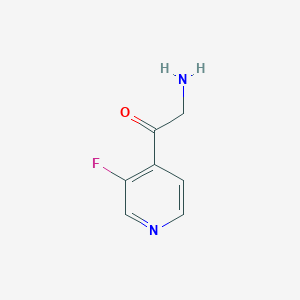

2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one

Description

2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one is an α-amino ketone derivative featuring a pyridine ring substituted with fluorine at the 3-position. Its structure combines a fluoropyridine moiety with a ketone-amine backbone, which influences its electronic properties, solubility, and binding affinity to biological targets.

Properties

Molecular Formula |

C7H7FN2O |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

2-amino-1-(3-fluoropyridin-4-yl)ethanone |

InChI |

InChI=1S/C7H7FN2O/c8-6-4-10-2-1-5(6)7(11)3-9/h1-2,4H,3,9H2 |

InChI Key |

ILZJVLTUSHDQAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(=O)CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one typically involves the reaction of 3-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: The major products include oxides and hydroxyl derivatives.

Reduction: The major products are the corresponding amines and alcohols.

Substitution: The products depend on the substituent introduced, such as alkyl or aryl derivatives.

Scientific Research Applications

2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The amino group plays a crucial role in forming hydrogen bonds with the active sites of enzymes, thereby influencing their activity.

Comparison with Similar Compounds

Halogen-Substituted Pyridinyl Derivatives

- 2-Amino-1-(2-chloropyridin-4-yl)-2-(4-fluorophenyl)ethan-1-one hydrochloride (Compound 23, ): Key Differences: Replaces the 3-fluoropyridinyl group with a 2-chloropyridinyl ring and introduces a 4-fluorophenyl substituent. The additional 4-fluorophenyl group enhances steric bulk, which may reduce binding flexibility in enzyme active sites . Synthesis: Prepared via reduction of a tosyl oxime intermediate in ethanol under argon, yielding a hydrochloride salt with high purity .

- 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one (Compound 247, ): Key Differences: Substitutes the fluoropyridine ring with a dimethoxyphenyl group. Impact: Methoxy groups donate electron density via resonance, increasing the compound’s nucleophilicity. This contrasts with the electron-withdrawing fluorine in the target compound, which may reduce metabolic stability .

Psychoactive Analogues

- bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one hydrochloride): Key Differences: Features a bromo-dimethoxyphenyl substituent instead of fluoropyridinyl. Impact: The bromine atom and methoxy groups enhance π-π stacking interactions in serotonin receptors, making bk-2C-B a potent psychoactive substance. In contrast, the fluoropyridine moiety in the target compound likely shifts selectivity toward non-CNS targets, such as kinases .

Physicochemical Properties

Notes:

- The target compound’s lower molecular weight (154.14 g/mol) compared to bk-2C-B (289.11 g/mol) suggests improved bioavailability.

- Halogen substituents (F, Cl, Br) generally increase metabolic resistance but may reduce aqueous solubility .

Biological Activity

2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one is , with a molecular weight of approximately 158.15 g/mol. The structure features a pyridine ring substituted with a fluorine atom and an amino group, contributing to its unique biochemical properties.

Mechanisms of Biological Activity

The biological activity of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate interaction and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the nature of the binding interactions.

- Modulation of Cellular Signaling : It influences cellular signaling pathways by altering the phosphorylation status of proteins, which can lead to changes in gene expression and cellular metabolism.

- Protein Interaction : The compound can form complexes with proteins, affecting their conformation and function. Such interactions are crucial for understanding its therapeutic potential in diseases where protein misfolding or dysfunction occurs.

Biological Activity Data

Research findings indicate that 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one exhibits notable pharmacological properties. Below is a summary of key studies highlighting its biological activity:

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer effects of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one on various cancer cell lines, including prostate and bladder cancers. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations. Importantly, it showed minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Study 2: Enzyme Inhibition

Another research focused on the compound's role as a kinase inhibitor. It was found to effectively inhibit specific kinases involved in cancer progression, demonstrating potential for developing targeted cancer therapies . The study reported IC50 values as low as 0.06 μg/mL, indicating strong inhibitory effects compared to other known inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.